molecular formula C16H15BrO4 B6339417 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester;  95% CAS No. 1171924-27-8

3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester; 95%

Cat. No. B6339417
CAS RN: 1171924-27-8
M. Wt: 351.19 g/mol
InChI Key: AZWYWANCNYBFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester” belongs to the class of organic compounds known as indenes and isoindenes . These are compounds containing an indene moiety (which consists of a cyclopentadiene fused to a benzene ring), or an isoindene moiety (which consists of a cyclopentadiene fused to a cyclohexadiene ring) .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The crystal structure of estrogen receptor beta complexed with a similar compound, “3-Bromo-6-hydroxy-2-(4-hydroxy-phenyl)-inden-1-one”, has been deposited in the Protein Data Bank .

Scientific Research Applications

Environmental Presence and Health Implications

The presence and effects of parabens and their derivatives (which are structurally related to 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester) in various environments have been a subject of research. Studies have shown that parabens, as esters of para-hydroxybenzoic acid, are widely used in cosmetics, personal care products, pharmaceuticals, and foodstuff. Their occurrence and fate in aquatic environments and human exposure have been monitored due to potential health implications, including endocrine disruption (Haman et al., 2015; Zhang et al., 2020).

Analytical Method Developments

Research has been dedicated to developing analytical methods for identifying and quantifying paraben concentrations, particularly in cosmetic products. The importance and amount of methyl paraben, a compound with structural similarities to 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester, have been studied extensively. Techniques like spectrophotometric methods, HPLC, Electrokinetic capillary electrophoresis, and spectrofluorimetric methods are used for this purpose (Mallika J.B.N et al., 2014).

Enzyme Action and Microbial Polymers

Research on enzyme action and microbial polymers has also intersected with compounds structurally related to 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester. Studies have explored the enzyme-hydrolyzing actions of various tissues in rabbits using esters as substrates, revealing intricate details about enzyme actions and physiological behavior (Noyes et al., 1926). Additionally, Polyhydroxyalkanoates (PHAs), microbial polymers formed from ester bonds, have been extensively studied for their biodegradable and biocompatible nature, shedding light on the biosynthesis and potential applications of these materials (Amara, 2010).

Biomarker Studies

Alkyl protocatechuates, which are structurally related to parabens and hence could share similarities with 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester, have been identified as novel urinary biomarkers for exposure to p-hydroxybenzoic acid esters (parabens). These findings highlight the significance of hydroxylation in the metabolism of parabens and suggest the importance of these derivatives in accurately estimating human exposure to such compounds (Wang & Kannan, 2013).

Mechanism of Action

properties

IUPAC Name

methyl 3-bromo-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-21-16(20)15-12(13(17)8-9-14(15)19)7-4-10-2-5-11(18)6-3-10/h2-3,5-6,8-9,18-19H,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWYWANCNYBFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1CCC2=CC=C(C=C2)O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.